

A Comparative Guide to Remdesivir Impurity 9-d4 and its Non-Deuterated Counterpart

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Compound of Interest

Compound Name: Remdesivir impurity 9-d4

Cat. No.: B12425209

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For researchers, scientists, and drug development professionals engaged in the analysis of Remdesivir, understanding the reference standards for its impurities is paramount for accurate quantification and method validation. This guide provides a detailed comparison of "**Remdesivir Impurity 9-d4**" and its supposed non-deuterated standard, "Remdesivir Impurity 9," revealing a crucial distinction in their chemical identities and intended applications.

While the nomenclature suggests a simple isotopic labeling difference, publicly available data indicates that these are two structurally distinct compounds. "Remdesivir Impurity 9" is identified as 2-Ethylbutyl D-alaninate, a small ester molecule. In contrast, "**Remdesivir Impurity 9-d4**" is a deuterated version of the active pharmaceutical ingredient, Remdesivir, itself. This guide will objectively compare these two reference standards based on their chemical properties and roles in analytical methodologies.

Data Presentation: A Tale of Two Compounds

The following tables summarize the key characteristics of "Remdesivir Impurity 9" and "**Remdesivir Impurity 9-d4**," highlighting their fundamental structural and molecular differences.

Table 1: General Properties

Feature	Remdesivir Impurity 9	Remdesivir Impurity 9-d4
Chemical Name	2-Ethylbutyl D-alaninate	Deuterium labeled Remdesivir
CAS Number	1689993-65-4[1][2]	Not Available (Non-labeled: 1809249-37-3)[3][4]
Molecular Formula	C ₉ H ₁₉ NO ₂ [2]	C ₂₇ H ₃₁ D ₄ N ₆ O ₈ P[4]
Molecular Weight	173.3 g/mol [2]	606.61 g/mol [4]
Primary Use	Reference standard for a potential Remdesivir impurity[1]	Internal standard for quantitative analysis of Remdesivir[3]

Table 2: Role in Analytical Assays

Parameter	Remdesivir Impurity 9 (as an external standard)	Remdesivir Impurity 9-d4 (as an internal standard)
Function	Used to identify and quantify the specific impurity, 2-Ethylbutyl D-alaninate, in Remdesivir samples.	Added to samples to correct for variability in sample preparation and instrument response during the analysis of Remdesivir.
Typical Analytical Technique	High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS)	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Key Advantage	Allows for the accurate determination of the presence and concentration of a specific process-related impurity or degradant.	Improves the accuracy and precision of Remdesivir quantification by mimicking its behavior during analysis.

Experimental Protocols: Methodologies for Analysis

The analysis of Remdesivir and its impurities typically involves sophisticated chromatographic and mass spectrometric techniques. Below are representative experimental protocols for the quantification of Remdesivir using a deuterated internal standard like **Remdesivir Impurity 9-d4**.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Remdesivir Quantification

This method is widely used for the determination of Remdesivir in various biological matrices.

1. Sample Preparation:

- A protein precipitation extraction is commonly employed for plasma samples.
- An aliquot of the plasma sample is mixed with a solution of **Remdesivir Impurity 9-d4** in an organic solvent (e.g., acetonitrile or methanol).
- The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
- The supernatant is collected, and may be further diluted before injection into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions:

- Column: A C18 reversed-phase column is frequently used (e.g., Acquity UPLC HSS T3).
- Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
- Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometry (MS) Conditions:

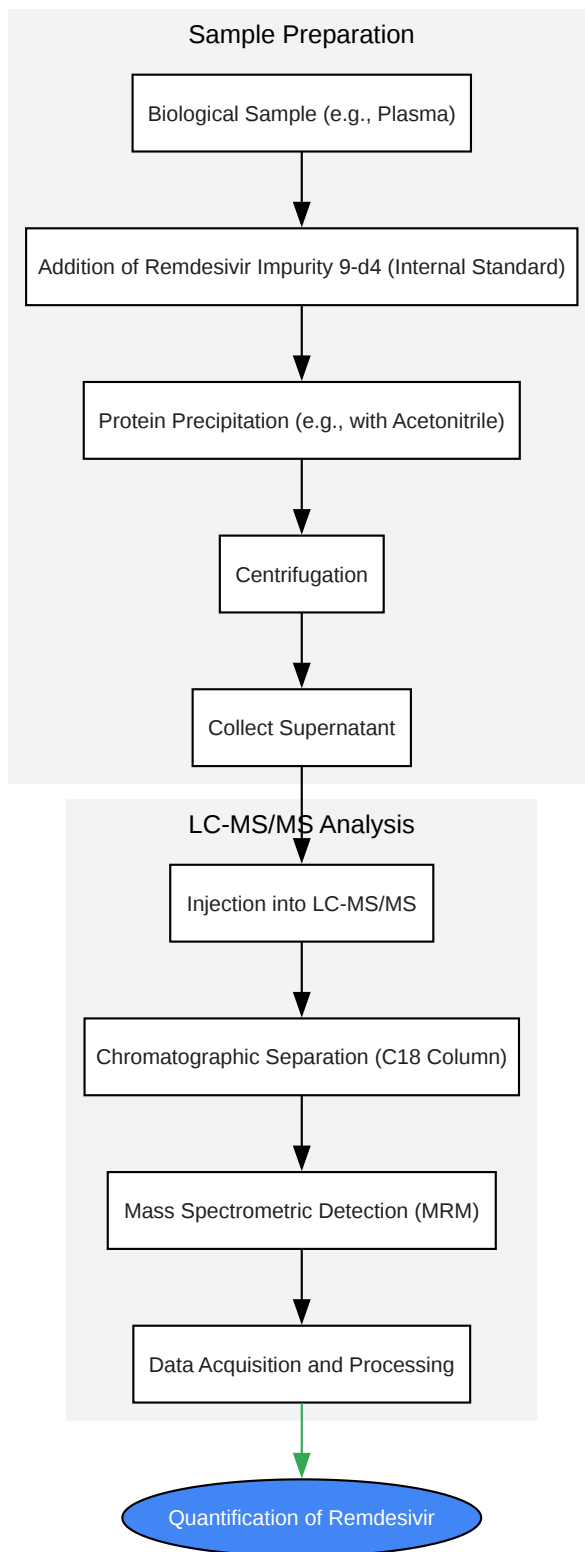
- Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

- Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
- MRM Transitions:
 - Remdesivir: m/z 603.2 \rightarrow 402.2
 - **Remdesivir Impurity 9-d4**: The precursor ion will be shifted by the mass of the deuterium atoms (approximately m/z 607.2), and the product ion may also be shifted depending on the location of the deuterium labels.

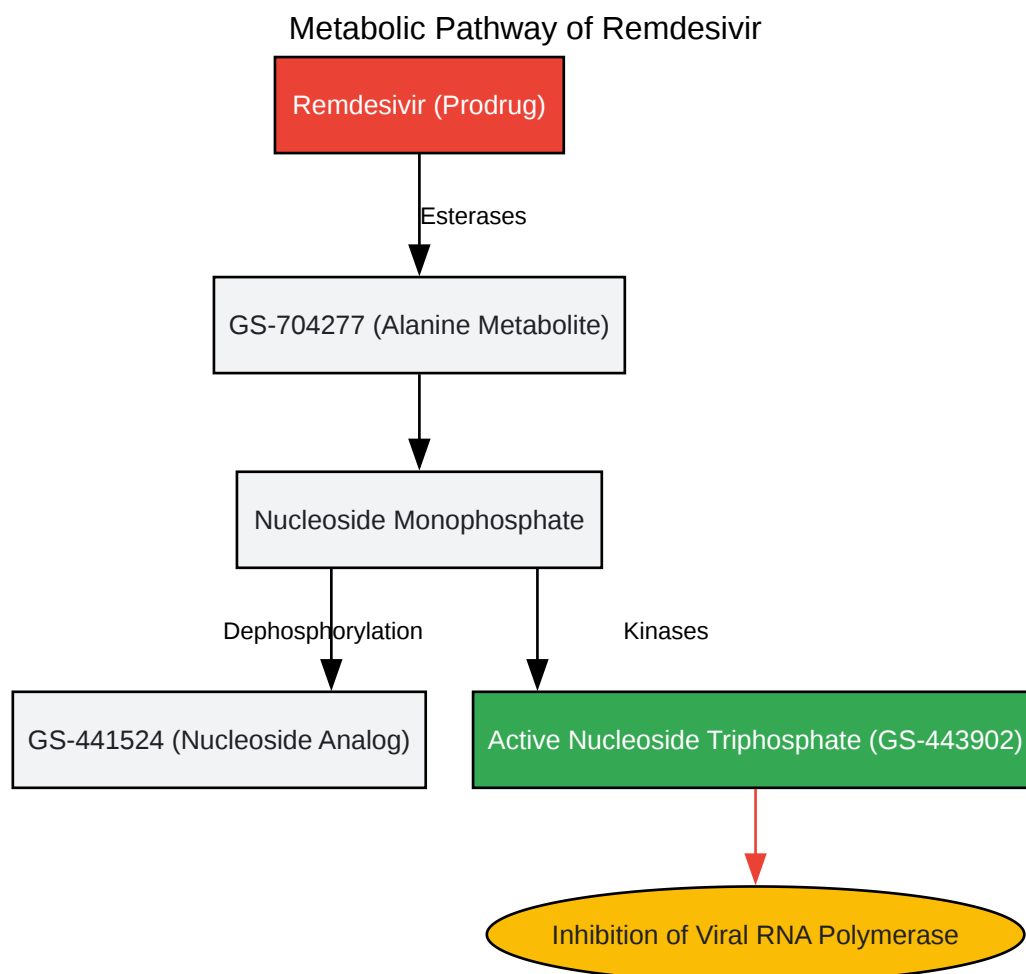
Mandatory Visualization: Workflows and Pathways

To visually represent the concepts discussed, the following diagrams have been created using the DOT language.

Experimental Workflow for Remdesivir Analysis

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Caption: Experimental workflow for the quantification of Remdesivir using a deuterated internal standard.



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Caption: Simplified metabolic activation pathway of Remdesivir.

In conclusion, while "**Remdesivir Impurity 9-d4**" and "Remdesivir Impurity 9" share a common association with the parent drug, they are fundamentally different molecules with distinct roles in the analytical laboratory. The former is a crucial tool for ensuring the accuracy of Remdesivir quantification, while the latter serves as a reference for a specific, unrelated impurity. This distinction is vital for the development and validation of robust analytical methods in pharmaceutical research and quality control.

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